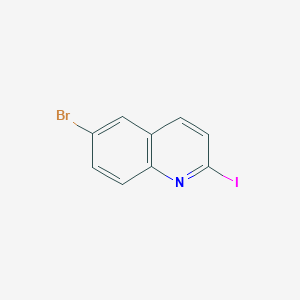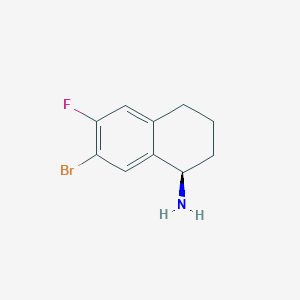
(R)-7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound featuring both bromine and fluorine substituents on a tetrahydronaphthalene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common approach starts with the bromination and fluorination of a naphthalene derivative, followed by reduction and amination steps. Key steps include:
Bromination: Introduction of a bromine atom at the 7-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: Introduction of a fluorine atom at the 6-position using a fluorinating agent like Selectfluor.
Reduction: Reduction of the naphthalene ring to a tetrahydronaphthalene using hydrogenation catalysts such as palladium on carbon (Pd/C).
Amination: Introduction of the amine group at the 1-position using reagents like lithium aluminum hydride (LiAlH4) or through reductive amination.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control of reaction conditions and yields, and employing scalable purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The amine group can be oxidized to form imines or nitriles using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can undergo further reduction to modify the tetrahydronaphthalene ring or the amine group.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with Pd/C, LiAlH4
Substitution: Sodium azide (NaN3), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Imines, nitriles
Reduction: Modified tetrahydronaphthalene derivatives
Substitution: Azido derivatives, other substituted naphthalenes
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, ®-7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine serves as a building block for more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology and Medicine
This compound is studied for its potential pharmacological properties. It may act as a precursor for the synthesis of drugs targeting specific receptors or enzymes, particularly in the central nervous system.
Industry
In the chemical industry, it can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which ®-7-Bromo-6-fluoro-1-2,3,4-tetrahydronaphthalen-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as neurotransmitter receptors or enzymes, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the fluorine atom, which may affect its reactivity and binding properties.
®-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the bromine atom, potentially altering its chemical behavior and applications.
®-7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Substitution of fluorine with chlorine, which can change its chemical and biological properties.
Uniqueness
The combination of bromine and fluorine atoms in ®-7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine provides unique steric and electronic properties, making it distinct from other similar compounds. This uniqueness can be leveraged in designing molecules with specific desired properties for various applications.
Eigenschaften
Molekularformel |
C10H11BrFN |
|---|---|
Molekulargewicht |
244.10 g/mol |
IUPAC-Name |
(1R)-7-bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11BrFN/c11-8-5-7-6(4-9(8)12)2-1-3-10(7)13/h4-5,10H,1-3,13H2/t10-/m1/s1 |
InChI-Schlüssel |
RXZSPVNIWRKOMP-SNVBAGLBSA-N |
Isomerische SMILES |
C1C[C@H](C2=CC(=C(C=C2C1)F)Br)N |
Kanonische SMILES |
C1CC(C2=CC(=C(C=C2C1)F)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine](/img/structure/B13030684.png)
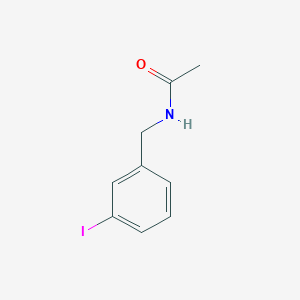
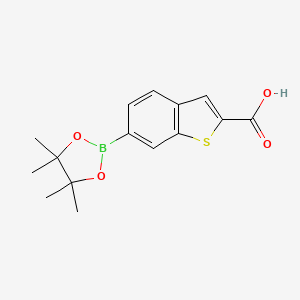



![(1R,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13030714.png)

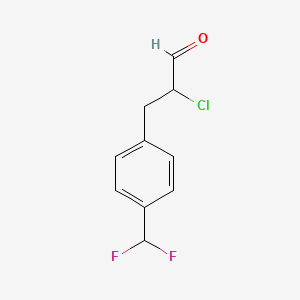

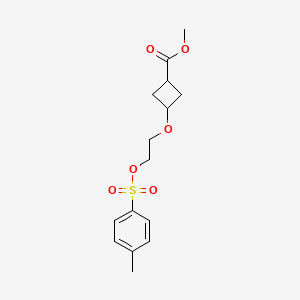
![N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide](/img/structure/B13030754.png)
